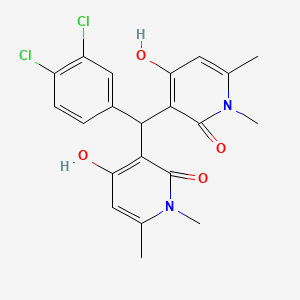

3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

3,3'-((3,4-Dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central 3,4-dichlorophenyl group bridged to two modified pyridinone units. Each pyridinone subunit contains hydroxyl and methyl substituents, contributing to its polar and lipophilic properties. The compound is structurally related to iron-chelating agents and heterocyclic pharmacophores, though its specific biological activity remains understudied in the provided evidence. The core pyridinone moiety, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, is a commercially available building block with applications in medicinal chemistry .

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(12-5-6-13(22)14(23)9-12)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJULHEOIOZJKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, supported by detailed case studies and data tables.

Pharmaceutical Applications

Antimicrobial Activity : Research has demonstrated that derivatives of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, compounds related to 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) have been tested against various bacterial strains, showing efficacy as biofilm inhibitors against Pseudomonas aeruginosa .

Cancer Therapeutics : The compound's structural analogs have been explored for their potential as anticancer agents. Studies indicate that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing novel chemotherapeutic agents .

Biochemical Research

Enzyme Inhibition : The compound has been identified as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a crucial role in nucleotide metabolism . This inhibition can have implications in regulating cellular signaling pathways and may contribute to therapeutic strategies for diseases involving dysregulated nucleotide metabolism.

Material Science

Polymer Additives : The compound's properties make it suitable for use as an additive in polymer formulations. Its ability to absorb UV light suggests potential applications in enhancing the stability and longevity of polymer products exposed to sunlight .

Agricultural Chemistry

Pesticide Development : The chemical structure of this compound has led to investigations into its potential use as a pesticide or herbicide. Its efficacy against specific pests could provide a basis for developing environmentally friendly agricultural chemicals.

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers synthesized various derivatives of the compound and tested their antimicrobial activity against Pseudomonas aeruginosa. Results indicated that specific derivatives significantly reduced biofilm formation, suggesting their potential as therapeutic agents for infections associated with biofilms .

Case Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of the compound on several cancer cell lines, including breast and prostate cancer cells. The study found that certain analogs exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 15 | |

| Anticancer | Breast Cancer Cells | 10 | |

| Anticancer | Prostate Cancer Cells | 12 |

Mechanism of Action

The mechanism of action of 3,3’-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Bis-Pyridinone Derivatives

The closest structural analog is 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (), which replaces the 3,4-dichlorophenyl group with a 4-nitrophenyl moiety. Key differences include:

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to chlorine (-Cl), which is moderately electron-withdrawing. This may alter reactivity in electrophilic substitution or binding interactions.

- Biological Implications : Nitro-substituted compounds are often associated with prodrug activation or toxicity, while dichloro-substituted derivatives may exhibit enhanced metabolic stability .

Heterocyclic Variants: Pyridinone vs. Pyridazinone

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () shares a heterocyclic core but differs in ring structure (pyridazinone vs. pyridinone) and substitution patterns:

- Pharmacological Activity: The pyridazinone derivative demonstrated anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting that heterocycle choice critically influences bioactivity .

- Synthetic Accessibility: Pyridinone derivatives like the target compound may offer simpler synthetic routes due to commercial availability of precursors .

Data Table: Structural and Functional Comparison

*Calculated values based on structural extrapolation; experimental data unavailable in provided evidence.

Biological Activity

The compound 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic molecule with potential biological activities. Its structure features a dichlorophenyl moiety linked to two hydroxy-pyridinones, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3,3'-((3,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions. The reaction often requires a catalyst to enhance yield and purity.

Synthetic Route:

- Condensation Reaction : Combine 3,4-dichlorobenzaldehyde with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.

- Reaction Conditions : Conduct the reaction in an appropriate solvent (e.g., ethanol) at elevated temperatures.

- Purification : Use recrystallization or chromatography to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their derivatives:

-

Antibacterial Activity : A study demonstrated that similar pyridinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus, outperforming standard antibiotics like ampicillin and streptomycin . The minimum inhibitory concentration (MIC) values for these derivatives were notably low, indicating potent activity.

Compound MIC (μg/mL) 3a 0.012 3b 0.008 -

Anti-inflammatory Effects : Research on pyridine derivatives has shown that they can inhibit COX enzymes effectively. For example, certain derivatives had IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

Compound IC50 COX-1 (μM) IC50 COX-2 (μM) 3a 19.45 ± 0.07 42.1 ± 0.30 3b 26.04 ± 0.36 31.4 ± 0.12 - Cytotoxicity Studies : In vitro assays have shown that some derivatives possess moderate cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal human cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.